Although the molecular structure of N-(2-chlorobenzyl)benzenesulfonamide has not been explicitly detailed, insights can be drawn from similar compounds. For instance, in 4-chloro-N-(2-chlorobenzyl)-N-(2-methoxyphenyl)benzenesulfonamide, the presence of the sulfonamide group (-SO2-NH-) influences the molecule's conformation and intermolecular interactions [].
Analysis of related compounds with crystal structures available, like 4-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide [], suggests that:
Although specific studies on the antimicrobial activity of N-(2-chlorobenzyl)benzenesulfonamide are not provided, the structural similarity to other sulfonamide derivatives suggests potential in this area. Sulfonamides are known for their antibacterial properties and have been extensively used as antibiotics [].
Research on related compounds, such as N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives containing both a cinnamic acid moiety and a benzenesulfonamide group, showed significant antimicrobial activity against various Gram-positive and Gram-negative bacteria []. These compounds exhibited promising activity against Staphylococcus and Enterococcus species, including clinical strains. Notably, certain derivatives displayed potent inhibitory effects on biofilm formation by Staphylococcus aureus clinical strains, including methicillin-resistant strains (MRSA and MRCNS) [].
While specific studies focusing on the anticancer activity of N-(2-chlorobenzyl)benzenesulfonamide are lacking in the provided literature, related compounds offer intriguing insights. For example, 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279), a compound structurally similar to N-(2-chlorobenzyl)benzenesulfonamide, exhibited promising anticancer activity []. MFT-279 specifically inhibited the aromatase enzyme, which plays a crucial role in estrogen biosynthesis, making it a potential target for hormone-dependent cancers like breast cancer [].
Further supporting this notion, N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives, structurally related to N-(2-chlorobenzyl)benzenesulfonamide, demonstrated anticancer potential by inhibiting the growth of human cancer cell lines, including cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cells [].
Although the provided papers do not explicitly address the antioxidant activity of N-(2-chlorobenzyl)benzenesulfonamide, studies on related N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives suggest a potential for antioxidant properties []. These derivatives demonstrated varying degrees of antioxidant activity when tested using DPPH and ABTS assays, common methods for evaluating free radical scavenging abilities [].
Research identified N-(2-chlorobenzyl)-substituted hydroxamate, a compound structurally related to N-(2-chlorobenzyl)benzenesulfonamide, as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) []. DXS is an enzyme involved in the non-mevalonate pathway for isoprenoid biosynthesis, essential for the growth of certain bacteria, including Haemophilus influenzae [].
The inhibition of DXS by N-(2-chlorobenzyl)-substituted hydroxamate led to growth inhibition of H. influenzae, highlighting its potential as a target for developing new antimicrobial agents []. This finding, while not directly related to N-(2-chlorobenzyl)benzenesulfonamide, suggests that incorporating a 2-chlorobenzyl group into various chemical scaffolds could yield compounds with DXS inhibitory activity. Further investigations are necessary to determine if N-(2-chlorobenzyl)benzenesulfonamide or its derivatives possess similar inhibitory effects on DXS and their potential as antimicrobial agents.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 17763-13-2
CAS No.: 10028-14-5
CAS No.: 720-00-3